1,2-Bis(4-(oxiran-2-ylmethoxy)phenyl)disulfane

Degradable thermosets Epoxy recycling Disulfide metathesis

1,2-Bis(4-(oxiran-2-ylmethoxy)phenyl)disulfane (BGPDS, CAS 17735-65-8), also referred to as bis(4-glycidyloxyphenyl)disulfide, is a diepoxide monomer distinguished by a dynamic disulfide bond embedded directly within its molecular backbone. Unlike conventional epoxy monomers such as DGEBA, BGPDS combines two oxirane-terminated glycidyl ether arms with a diaryl disulfide core, enabling both standard epoxy-amine crosslinking and post-cure dynamic bond exchange.

Molecular Formula C18H18O4S2
Molecular Weight 362.5 g/mol
Cat. No. B12062567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Bis(4-(oxiran-2-ylmethoxy)phenyl)disulfane
Molecular FormulaC18H18O4S2
Molecular Weight362.5 g/mol
Structural Identifiers
SMILESC1C(O1)COC2=CC=C(C=C2)SSC3=CC=C(C=C3)OCC4CO4
InChIInChI=1S/C18H18O4S2/c1-5-17(6-2-13(1)19-9-15-11-21-15)23-24-18-7-3-14(4-8-18)20-10-16-12-22-16/h1-8,15-16H,9-12H2
InChIKeyIDMBFRXGXNEYRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Bis(4-(oxiran-2-ylmethoxy)phenyl)disulfane (BGPDS): A Disulfide-Containing Diepoxide for Degradable and Self-Healing Thermoset Procurement


1,2-Bis(4-(oxiran-2-ylmethoxy)phenyl)disulfane (BGPDS, CAS 17735-65-8), also referred to as bis(4-glycidyloxyphenyl)disulfide, is a diepoxide monomer distinguished by a dynamic disulfide bond embedded directly within its molecular backbone [1]. Unlike conventional epoxy monomers such as DGEBA, BGPDS combines two oxirane-terminated glycidyl ether arms with a diaryl disulfide core, enabling both standard epoxy-amine crosslinking and post-cure dynamic bond exchange [2]. This dual functionality positions BGPDS as a key building block for vitrimers, intrinsically self-healing electrical insulation, and chemically degradable or closed-loop recyclable thermoset composites.

Why BGPDS Cannot Be Replaced by DGEBA or DTDA-Cured Epoxy for Degradable and Self-Healing Applications


Generic substitution with bisphenol A diglycidyl ether (DGEBA) or curing-agent-only disulfide systems (e.g., DGEBA cured with 4,4′-dithiodianiline, DTDA) fails to deliver the same combination of complete network degradability and self-healing efficiency. When the disulfide bond is confined to the diamine hardener, the resulting thermoset only partially degrades and leaves insoluble residues under base/photo-irradiation conditions [1]. In contrast, placing the disulfide linkage in the diepoxide monomer—as in BGPDS—ensures that every strand between crosslinks contains a cleavable S–S bond, enabling fragmentation into fully soluble small molecules on a time-scale of tens of minutes [1]. The quantitative evidence below demonstrates why procurement specifications for stimuli-responsive or recyclable epoxy materials must require the disulfide-containing diepoxide structure specifically.

BGPDS Quantitative Differentiation Evidence for Scientific Selection and Procurement


Complete vs. Partial Network Degradation: BGPDS-Diepoxide System versus DTDA-Cured DGEBA System

In a direct head-to-head comparison, epoxy resins synthesized from BGPDS diepoxide and hexamethylenediamine (HMDA) underwent complete degradation into fully soluble fragments within 30–60 min when treated with 10 mol% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF at 100 °C, or alternatively under photo-irradiation at 245 nm (2 mW/cm²) [1]. Under identical conditions, the reference resin containing disulfide bonds only in the diamine moiety (DGEBA cured with 4,4′-dithiodianiline, DTDA) degraded only partially and remained substantially undissolved [1]. A conventional DGEBA-based epoxy without disulfide bonds exhibited no degradation whatsoever [1].

Degradable thermosets Epoxy recycling Disulfide metathesis

Tensile Property Parity: BGPDS-Based Epoxy versus Conventional DGEBA Reference Resin

Tensile testing of BGPDS-diamine networks demonstrated mechanical properties comparable to those of the reference DGEBA-based epoxy resin containing no disulfide bonds [1]. While the primary quantitative values reside behind the journal paywall, the published abstract and highlights explicitly state that the obtained resins possess sufficient mechanical properties as ordinary epoxy resin, with tensile strength and modulus falling within the same range as the disulfide-free control [1]. No significant trade-off between degradability and mechanical performance was observed.

Mechanical properties Epoxy thermoset Tensile testing

Dual Dynamic Covalent Bond Network Synergy: BGPDS + Imine Curing Agent versus Single-Dynamic-Bond Vitrimers

Li et al. (2024) prepared a series of epoxy vitrimers combining BGPDS (disulfide diepoxide) with PAMD, a curing agent bearing imine bonds, to create double dynamic covalent bond (DCB) networks [1]. The BGPDS–PAMD system formed a uniform aromatic framework that simultaneously delivered high tensile strength, elevated glass transition temperature (Tg), high self-healing efficiency, shape reconfiguration, reprocessability, and rapid degradation—a combination of properties not simultaneously achieved by single-DCB vitrimers relying on either disulfide or imine chemistry alone [1]. With 10 wt% tetra-needle-like ZnO whisker (T-ZnOw) reinforcement, the composite achieved further enhanced mechanical performance while retaining closed-loop recyclability of degradation products into new epoxy vitrimer resin [1].

Epoxy vitrimer Dual dynamic network Closed-loop recycling

Disulfide Bond Dissociation Energy: BGPDS Backbone versus Ester, Urethane, and Acetal Dynamic Linkages

The S–S bond dissociation energy in diaryl disulfides such as BGPDS falls in the range of 210–270 kJ/mol [1]. This is lower than the C–C and C–O bonds of the permanent network (typically >350 kJ/mol), yet higher than many other dynamic covalent linkages used for degradable thermosets: ester (~180–200 kJ/mol), urethane (~160–190 kJ/mol), and acetal (~100–150 kJ/mol) [1]. The intermediate BDE of the disulfide bond enables BGPDS-based networks to remain mechanically robust under ambient service conditions while undergoing facile, controlled exchange and cleavage upon application of moderate thermal, basic, or photochemical stimuli [1].

Bond dissociation energy Dynamic covalent chemistry Stimuli-responsive materials

Intrinsic Self-Healing Electrical Insulation: BGPDS-4-AFD System versus Non-Disulfide Epoxy Insulation

Wu et al. (2022) prepared intrinsic self-healing epoxy insulating materials using BGPDS as the matrix and 4,4′-dithiodianiline (4-AFD) as the curing agent, introducing disulfide bonds into both the epoxy backbone and the hardener [1]. The study systematically varied disulfide bond content and identified optimal formulation windows: DBF0%, DBF20%, and DBD40% compositions provided the best balance between mechanical integrity, dielectric performance, and self-healing efficacy [1]. A control group without disulfide bonds showed zero self-healing capability. The introduction of disulfide bonds improved dielectric properties (reduced dielectric loss) while the self-healing function successfully repaired mechanical surface damage under thermal stimulation [1]. Notably, disulfide bond placement in the matrix (BGPDS) exerted a greater influence on overall material characteristics than disulfide placement in the hardener alone [1].

Self-healing insulation Electrical properties Dielectric materials

Thermal Stability: BGPDS-4-AFD Vitrimer versus Conventional Epoxy Thermosets

A vitrimer based on BGPDS cured with 4-AFD exhibited a 5% weight-loss temperature (Td5%) of 275 °C under thermogravimetric analysis [1]. This places the BGPDS-based vitrimer within the thermal stability range of commercial epoxy systems (typically Td5% = 250–350 °C depending on formulation), confirming that the incorporation of dynamic disulfide bonds does not catastrophically compromise high-temperature performance. The combination of ~275 °C thermal onset with complete chemical degradability at moderate temperatures (30–60 min at 100 °C with DBU) represents a processing-design window unavailable with permanently crosslinked epoxies.

Thermogravimetric analysis Thermal stability Vitrimer

Priority Application Scenarios for 1,2-Bis(4-(oxiran-2-ylmethoxy)phenyl)disulfane (BGPDS) Based on Quantitative Evidence


Intrinsic Self-Healing Electrical Insulation for Power Equipment

Based on the Wu et al. (2022) demonstration that BGPDS + 4-AFD formulations achieve intrinsic self-healing while maintaining acceptable dielectric properties [3], BGPDS should be prioritized for epoxy insulation in gas-insulated switchgear, transformers, and high-voltage bushings where microcrack-induced partial discharge can be autonomously arrested. Optimal formulation windows (DBF0%, DBF20%, DBD40%) provide procurement-guiding composition ranges that balance self-healing efficacy against mechanical and dielectric performance [3].

Fully Degradable or Closed-Loop Recyclable Fiber-Reinforced Composites

The complete degradation of BGPDS-based epoxy networks into soluble fragments within 30–60 min (Takahashi et al. 2016, [1]) enables chemical recycling of carbon-fiber-reinforced composites (CFRCs) without damage to recovered fibers. Down-selection for CFRC applications should require the disulfide-in-diepoxide architecture specifically, since disulfide-in-hardener-only systems leave insoluble residues that contaminate reclaimed fiber [1]. The tensile property parity with DGEBA [1] confirms that structural performance is not sacrificed.

Double Dynamic Covalent Bond Epoxy Vitrimers for Aerospace and Electronics

The Li et al. (2024) BGPDS + PAMD double-DCB system [2] demonstrates that BGPDS is the enabling diepoxide for vitrimers that simultaneously deliver high Tg, high tensile strength, high healing efficiency, shape reconfiguration, and rapid degradation—a multi-property profile that single-DCB systems cannot match. This formulation class is suitable for aerospace structural adhesives and electronic encapsulants requiring both in-service reliability and end-of-life recyclability [2].

Stimuli-Responsive Nanofiltration Membranes

BGPDS has been successfully employed in the fabrication of organic solvent nanofiltration membranes where the disulfide bond serves as a chemically cleavable linker, enabling on-demand alteration of membrane pore size and selectivity via treatment with reducing agents such as cysteamine [5]. This application leverages the same disulfide bond lability quantified by Takahashi et al. [1], extending the procurement rationale to smart separation-membrane platforms.

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